molecular formula C15H16O2 B2533463 2-Phenoxy-1-phenylpropan-1-ol CAS No. 29509-30-6

2-Phenoxy-1-phenylpropan-1-ol

Cat. No.: B2533463
CAS No.: 29509-30-6
M. Wt: 228.291
InChI Key: OQOWAWAHPZPZOH-UHFFFAOYSA-N
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Description

2-Phenoxy-1-phenylpropan-1-ol is an organic compound with the molecular formula C15H16O2. It is characterized by the presence of a phenoxy group and a phenyl group attached to a propanol backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenoxy-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with phenol in the presence of a base, followed by reduction of the resulting intermediate. Another method includes the condensation of benzaldehyde with phenol under basic conditions, followed by reduction.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation of the corresponding ketone or aldehyde intermediates. The reaction conditions typically include elevated temperatures and pressures, along with the use of suitable catalysts such as palladium on carbon.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy or phenyl group can be replaced by other nucleophiles. Common reagents include alkyl halides and amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

2-Phenoxy-1-phenylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy and phenyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

    1-Phenoxypropan-2-ol: This compound has a similar structure but differs in the position of the hydroxyl group.

    2-Phenyl-1-propanol: It has a similar backbone but lacks the phenoxy group.

    1-Phenyl-2-propanol: Another similar compound with a different arrangement of functional groups.

Uniqueness: 2-Phenoxy-1-phenylpropan-1-ol is unique due to the presence of both phenoxy and phenyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-phenoxy-1-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12(17-14-10-6-3-7-11-14)15(16)13-8-4-2-5-9-13/h2-12,15-16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOWAWAHPZPZOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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